molecular formula C7H13Br2NO B11999282 2,3-Dibromo-N-tert-butylpropanamide CAS No. 1509-53-1

2,3-Dibromo-N-tert-butylpropanamide

Cat. No.: B11999282
CAS No.: 1509-53-1
M. Wt: 286.99 g/mol
InChI Key: ZQDRNOFBWKJDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Alpha,Beta-Dibrominated Amides within Functionalized Organic Molecules

Alpha,beta-dibrominated amides are a specific subclass of halogenated amides where bromine atoms are attached to the carbon atoms at the alpha and beta positions relative to the carbonyl group. This arrangement of vicinal dibromides creates a unique electronic environment, making the compound susceptible to various nucleophilic substitution and elimination reactions. The bromine atoms act as excellent leaving groups, facilitating the introduction of other functional groups and the construction of complex molecular architectures. fiveable.me This reactivity profile positions alpha,beta-dibrominated amides as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai

Significance of the N-tert-butylpropanamide Structural Motif in Synthetic Research

The N-tert-butyl group is a bulky substituent that can exert significant steric influence on a molecule's conformation and reactivity. In the context of the N-tert-butylpropanamide motif, this bulky group can shield the amide bond from hydrolysis and influence the stereochemical outcome of reactions at adjacent chiral centers. nih.govnih.gov The planarity of the propanamide fragment, as observed in related structures, combined with the steric hindrance of the tert-butyl group, can lead to specific and predictable chemical behavior, a desirable trait in targeted synthesis. nih.govnih.gov

Identification of Key Research Frontiers and Gaps Pertaining to 2,3-Dibromo-N-tert-butylpropanamide

A thorough review of the scientific literature reveals a significant gap in the specific study of this compound. While its constituent parts—the dibrominated propanamide core and the N-tert-butyl group—are well-understood in other chemical contexts, their combination in this particular molecule remains largely unexplored. This presents a frontier for research, inviting investigations into its synthesis, reactivity, and potential applications. The compound is noted as a rare chemical available for early discovery research, with the onus on the researcher to confirm its identity and purity. sigmaaldrich.com This underscores the nascent stage of its scientific exploration.

Chemical Data of this compound and a Related Compound

To provide some context in the absence of extensive data for the title compound, the following tables summarize the available information for this compound and its monobrominated analogue.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1509-53-1 sigmaaldrich.com

Table 2: Physicochemical Properties of 2-Bromo-N-tert-butylpropanamide

Property Value Reference
Chemical Formula C₇H₁₄BrNO ontosight.ai
Molecular Weight ~223.09 g/mol ontosight.ai
Appearance Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1509-53-1

Molecular Formula

C7H13Br2NO

Molecular Weight

286.99 g/mol

IUPAC Name

2,3-dibromo-N-tert-butylpropanamide

InChI

InChI=1S/C7H13Br2NO/c1-7(2,3)10-6(11)5(9)4-8/h5H,4H2,1-3H3,(H,10,11)

InChI Key

ZQDRNOFBWKJDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(CBr)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dibromo N Tert Butylpropanamide and Analogues

Direct Halogenation Strategies for the Introduction of Vicinal Dibromide Moieties

The direct introduction of a vicinal dibromide functionality onto a propanamide backbone is a primary strategy for the synthesis of the target compound. This typically involves the halogenation of an unsaturated precursor.

Bromination of Propanamide Precursors via Electrophilic or Radical Pathways

The most direct precursor for obtaining 2,3-Dibromo-N-tert-butylpropanamide via halogenation is N-tert-butylpropenamide (N-tert-butylacrylamide). The addition of molecular bromine (Br₂) across the carbon-carbon double bond of the propenamide is the key transformation. This reaction proceeds through an electrophilic addition mechanism.

The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion. This stereospecificity is crucial in determining the relative stereochemistry of the resulting dibromide.

Kinetic studies on the bromination of acrylamide (B121943), a closely related substrate, have shown that the reaction can be carried out efficiently. For instance, in aqueous extracts of cereal matrices, quantitative bromination of acrylamide was achieved within 25 minutes at room temperature. researchgate.net The reaction conditions, including solvent and temperature, can be optimized to maximize the yield of the desired 2,3-dibromopropionamide (B76969) derivative. researchgate.net While radical pathways for bromination exist, particularly with the use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, the electrophilic addition of bromine to the electron-deficient alkene of an acrylamide is the more common and controlled method for achieving vicinal dibromination.

Table 1: Kinetic Parameters for the Bromination of Acrylamide

Temperature (°C) Reaction Time for Maximum Yield (min) Second-Order Rate Constant (m³/mol/s)
0 90 2.844 x 10⁻⁶
21 25 1.605 x 10⁻⁵

Data derived from a kinetic study on acrylamide bromination in a cereal matrix. researchgate.net

Stereochemical Implications in the Diastereoselective and Enantioselective Vicinal Dibromination

The bromination of prochiral alkenes, such as N-tert-butylpropenamide, results in the formation of a racemic mixture of enantiomers. The anti-addition of bromine across the double bond dictates the relative stereochemistry of the two new stereocenters, leading to the trans-dibromide.

Achieving diastereoselectivity or enantioselectivity in the vicinal dibromination of acrylamide derivatives is a more complex challenge. Chiral auxiliaries attached to the nitrogen atom could potentially induce facial selectivity in the initial attack of bromine, leading to an enrichment of one enantiomer of the bromonium ion intermediate. Subsequent nucleophilic attack would then yield an enantioenriched product. However, specific studies on the diastereoselective or enantioselective bromination of N-tert-butylpropenamide are not extensively reported in the literature. General strategies for asymmetric dihalogenation of alkenes often involve the use of chiral catalysts or reagents, but their application to acrylamide substrates would require specific investigation.

Amide Bond Formation Techniques for the N-tert-butyl Moiety

An alternative synthetic approach involves the formation of the amide bond as a key step, starting from a pre-functionalized carboxylic acid derivative.

Condensation Reactions Utilizing 2,3-Dibromopropanoic Acid Derivatives and tert-Butylamine (B42293)

This strategy employs 2,3-dibromopropanoic acid or its activated derivatives (e.g., acyl chlorides, esters) and couples them with tert-butylamine. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and typically requires harsh conditions. Therefore, activation of the carboxylic acid is necessary.

A common method is the conversion of 2,3-dibromopropanoic acid to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with tert-butylamine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The steric hindrance of the tert-butylamine can influence the reaction rate and may require elevated temperatures or longer reaction times. The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has demonstrated the feasibility of coupling hindered amines like tert-butylamine. nih.gov

Application of Modern Coupling Reagents and Catalytic Systems (e.g., Carbodiimides)

Modern peptide coupling reagents have revolutionized amide bond formation, offering mild conditions and high yields. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate the coupling of carboxylic acids and amines. nih.govluxembourg-bio.com

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with tert-butylamine to form the desired amide, this compound. To suppress side reactions and minimize racemization at the α-carbon, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often employed. luxembourg-bio.com The choice of carbodiimide (B86325) and additive can be critical, especially when dealing with sterically hindered amines like tert-butylamine. luxembourg-bio.com

More recent developments in amide bond formation include the use of boron-based reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), which can effectively mediate the direct amidation of carboxylic acids with a broad range of amines under relatively mild conditions. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive (Optional) Key Features
DCC HOBt, DMAP Inexpensive, but the urea (B33335) byproduct is poorly soluble.
EDC HOBt, OxymaPure Water-soluble carbodiimide and byproduct, facilitating workup. luxembourg-bio.com
HATU DIPEA High efficiency, particularly for hindered couplings.
B(OCH₂CF₃)₃ None Boron-based reagent for direct amidation. nih.gov

Multi-Component and Convergent Synthetic Routes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. wustl.edunih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not well-documented, the principles of MCRs can be applied to construct related haloamide structures.

A hypothetical convergent MCR could involve the reaction of an aldehyde, an amine (tert-butylamine), an isocyanide, and a bromine source. However, controlling the regioselectivity and achieving the desired vicinal dibromination in a one-pot MCR would be a significant synthetic challenge.

More practically, a convergent approach could involve a two-step sequence where a multicomponent reaction is first used to generate a complex amide, which is then subjected to a subsequent bromination step. For instance, a Passerini or Ugi reaction could be employed to rapidly assemble a precursor containing the N-tert-butyl amide moiety and a carbon-carbon double bond, which could then be brominated as described in section 2.1.1. This approach combines the efficiency of MCRs with the reliability of established halogenation methods. nih.gov

Strategies Employing Alpha,Beta-Unsaturated Amide Intermediates

A prevalent and efficient strategy for the synthesis of this compound involves the electrophilic addition of bromine to an α,β-unsaturated amide precursor, namely N-tert-butyl-2-propenamide (N-tert-butylacrylamide). This method leverages the reactivity of the carbon-carbon double bond towards electrophiles.

The reaction proceeds via the formation of a cyclic bromonium ion intermediate. ladykeanecollege.edu.inlibretexts.org The initial attack of the electron-rich double bond on a bromine molecule leads to the formation of this three-membered ring, with the positive charge delocalized over the bromine and the two carbon atoms. The subsequent step involves the nucleophilic attack by a bromide ion on one of the carbons of the bromonium ion ring, leading to the opening of the ring and the formation of the dibrominated product. This addition typically occurs with anti-stereochemistry, where the two bromine atoms add to opposite faces of the original double bond. ladykeanecollege.edu.inlibretexts.orgyoutube.com

The general reaction scheme is as follows:

Starting Material: N-tert-butyl-2-propenamide

Reagent: Bromine (Br₂)

Intermediate: Cyclic bromonium ion

Product: this compound

The regioselectivity of this addition is governed by the electronic and steric effects of the substituents on the double bond. In the case of N-tert-butyl-2-propenamide, the electron-withdrawing nature of the amide group influences the stability of the partial positive charges on the carbons in the bromonium ion intermediate. The attack of the bromide ion then preferentially occurs at the carbon atom that can better stabilize the developing positive charge, which is typically the β-carbon.

A variety of brominating agents can be employed for this transformation. Besides molecular bromine, reagents like N-bromosuccinimide (NBS) in the presence of a proton source can also be utilized. nih.gov The choice of solvent can also play a crucial role in the reaction outcome, influencing both the reaction rate and, in some cases, the stereoselectivity. Common solvents for such reactions include chlorinated hydrocarbons like dichloromethane (B109758) or carbon tetrachloride.

Starting MaterialReagentProductKey Features
N-tert-butyl-2-propenamideBr₂This compoundElectrophilic addition, anti-addition stereochemistry
N-tert-butylcrotonamideBr₂2,3-Dibromo-N-tert-butylbutanamideFormation of diastereomers possible
α,β-Unsaturated AmidesNBS/H⁺Vicinal Dibromo AmidesAlternative brominating agent, avoids handling of Br₂

Functional Group Transformations of Pre-existing Propionamide Scaffolds

An alternative synthetic route to this compound involves the direct bromination of a saturated N-tert-butylpropanamide scaffold. This approach relies on the selective activation and substitution of C-H bonds at the α and β positions of the propanamide backbone.

Recent advancements in photoredox catalysis have enabled site-selective C-H functionalization, offering a powerful tool for such transformations. researchgate.netacs.org The use of N-bromoamides in conjunction with visible light can generate amidyl radicals. These reactive intermediates can then participate in intramolecular hydrogen atom transfer (HAT) processes, leading to the formation of carbon-centered radicals at specific positions, which are subsequently trapped by a bromine source.

For the synthesis of this compound from N-tert-butylpropanamide, a sequential or controlled double bromination would be required. The selectivity of this process is highly dependent on the reaction conditions, including the nature of the photocatalyst, the solvent, and the specific N-bromoamide used as the bromine source. acs.org The steric and electronic properties of the substrate also play a critical role in directing the position of bromination.

Another potential functional group transformation approach could involve the conversion of a precursor with existing functional groups at the 2 and 3 positions, such as a diol or a diene, into the corresponding dibromide. However, the direct bromination of the saturated amide remains a more direct, albeit challenging, approach.

PrecursorReagent/ConditionsProductKey Features
N-tert-butylpropanamideN-Bromoamide, Visible Light, Photocatalyst2-Bromo- and 3-Bromo-N-tert-butylpropanamideRadical-mediated C-H bromination, potential for site-selectivity
2-Hydroxy-N-tert-butylpropanamideBrominating agent (e.g., PBr₃)2-Bromo-N-tert-butylpropanamideSubstitution of a hydroxyl group
3-Hydroxy-N-tert-butylpropanamideBrominating agent (e.g., PBr₃)3-Bromo-N-tert-butylpropanamideSubstitution of a hydroxyl group

Elucidation of Chemo- and Regioselectivity in Complex Synthetic Pathways

The synthesis of this compound, whether through the bromination of an unsaturated precursor or the functionalization of a saturated one, is intrinsically linked to the principles of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing the target molecule, this is particularly relevant when starting with a molecule containing multiple reactive sites. For instance, in the free-radical bromination of N-tert-butylpropanamide, the desired reaction is the substitution of C-H bonds on the propyl chain, while avoiding reactions at the N-H bond or the tert-butyl group. The choice of reaction conditions, such as the use of specific N-bromoamides, can significantly influence this selectivity. researchgate.net

Regioselectivity , the preference for bond formation at one position over another, is a critical determinant of the final product structure. In the electrophilic addition of bromine to N-tert-butyl-2-propenamide, the reaction is highly regioselective, yielding the 2,3-dibromo product. This is directed by the electronic influence of the amide group on the intermediate bromonium ion.

In the case of direct C-H bromination of N-tert-butylpropanamide, achieving the desired 2,3-dibromo substitution pattern requires a high degree of regiocontrol. The relative reactivity of the C-H bonds at the α and β positions can be influenced by several factors. The α-protons are generally more acidic due to the proximity of the electron-withdrawing carbonyl group. However, radical reactions may be influenced more by bond dissociation energies and steric factors. Research has shown that the steric bulk of the N-substituent in N-bromoamide reagents can be tuned to control the site of bromination in aliphatic chains. acs.org For example, bulkier N-bromoamides tend to favor reaction at less sterically hindered secondary C-H bonds over tertiary ones. This principle could be applied to selectively target the β-position in the N-tert-butylpropanamide backbone.

The interplay of steric and electronic factors, along with the precise control of reaction conditions, is therefore paramount in directing the chemo- and regioselectivity of the synthetic pathways leading to this compound and its analogues.

Detailed Mechanistic Investigations of Reactions Involving 2,3 Dibromo N Tert Butylpropanamide

Nucleophilic Substitution Reactivity at Brominated Carbon Centers

The presence of two electrophilic carbon centers bonded to bromine atoms makes 2,3-Dibromo-N-tert-butylpropanamide a substrate for nucleophilic substitution reactions. These can proceed through either intramolecular or intermolecular pathways.

Analysis of Intramolecular Cyclization Processes

Intramolecular nucleophilic attack can lead to the formation of heterocyclic structures. In the case of this compound, the amide nitrogen, after deprotonation, can act as an internal nucleophile. This can lead to the formation of a three-membered aziridine (B145994) ring or a five-membered oxazoline (B21484) ring, depending on the reaction conditions and the site of nucleophilic attack.

The formation of an aziridine would involve the deprotonated amide nitrogen attacking one of the brominated carbons. This is a common pathway for the cyclization of N-substituted 2,3-dihaloamides. The reaction is typically promoted by a base to generate the more nucleophilic amide anion.

Alternatively, under certain conditions, the amide oxygen can act as the nucleophile, leading to the formation of a five-membered oxazoline ring. This process is often facilitated by reagents that activate the amide oxygen.

The regioselectivity of the cyclization, i.e., whether the nitrogen attacks the C2 or C3 carbon, will be influenced by both steric and electronic factors. The tert-butyl group's steric hindrance may influence the approach of the nucleophilic nitrogen.

Table 1: Plausible Intramolecular Cyclization Products of this compound

ReactantReagent/ConditionsMajor Product(s)
This compoundStrong, non-nucleophilic base (e.g., NaH)N-tert-butyl-aziridine-2-carboxamide derivatives
This compoundSilver (I) salts2-(tert-butylamino)-4-bromo-4,5-dihydrooxazole

Kinetics and Thermodynamics of Intermolecular Nucleophilic Attack

Intermolecular nucleophilic substitution reactions on this compound would likely proceed via an S(_N)2 mechanism, especially with strong nucleophiles. The rate of such a reaction is dependent on the concentration of both the substrate and the nucleophile.

The reaction rate would be influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.

Solvent: Polar aprotic solvents are known to accelerate S(_N)2 reactions.

Leaving Group: Bromine is a good leaving group, facilitating the substitution.

Steric Hindrance: The tert-butyl group can sterically hinder the approach of the nucleophile to the C2 carbon, potentially making the C3 carbon a more favorable site for attack.

Competition between substitution at C2 and C3 would be expected. The electron-withdrawing amide group would make the C2 carbon more electrophilic, but also more sterically hindered.

Table 2: Representative Kinetic Data for S(_N)2 Reactions of Related Bromoalkanes

SubstrateNucleophileSolventRelative Rate Constant (k(_r)_e_l)
1-bromopropaneIAcetone1.00
2-bromopropaneIAcetone0.02
1-bromo-2-methylpropaneIAcetone0.003

This table presents representative data to illustrate the effect of substrate structure on S(_N)2 reaction rates and is not specific to this compound.

Elimination Reactions Leading to Unsaturated Carbon-Carbon Bonds

The presence of protons on the carbon atoms adjacent to the bromine atoms allows for elimination reactions to occur, leading to the formation of carbon-carbon double bonds.

Mechanistic Pathways of E1 and E2 Eliminations

Elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. pharmaguideline.com

E2 Mechanism: This is a concerted, one-step process where a base removes a proton, and the leaving group departs simultaneously. masterorganicchemistry.com It is favored by strong, non-nucleophilic bases and requires an anti-periplanar arrangement of the proton and the leaving group. Given that this compound is a vicinal dihalide, a double E2 elimination is possible with a strong base, potentially leading to an alkyne. libretexts.orglibretexts.org

E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, which is then deprotonated by a weak base. pharmaguideline.com This pathway is less likely for this substrate unless conditions that favor carbocation formation are employed, such as a polar protic solvent and the absence of a strong base.

The bulky tert-butyl group can influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product. libretexts.org

Formation of Alpha,Beta-Unsaturated N-tert-butylpropanamides

A single elimination reaction of HBr from this compound would lead to the formation of an (\alpha),(\beta)-unsaturated N-tert-butylpropanamide. The two possible products are (E/Z)-2-bromo-N-tert-butyl-2-propenamide and N-tert-butyl-2-bromo-2-propenamide.

The formation of the conjugated system is thermodynamically favorable. The specific isomer formed will depend on the reaction conditions and the stereochemistry of the starting material.

Table 3: Expected Products from Elimination Reactions of this compound

Reagent/ConditionsPredominant MechanismMajor Product(s)
Strong, bulky base (e.g., t-BuOK)E2N-tert-butyl-2-bromo-2-propenamide (Hofmann product)
Strong, non-bulky base (e.g., NaOEt)E2(E/Z)-2-bromo-N-tert-butyl-2-propenamide (Zaitsev product)
Heat in a polar protic solventE1Mixture of (E/Z)-2-bromo-N-tert-butyl-2-propenamide and substitution products

Rearrangement Reactions and Pericyclic Transformations

While less common than substitution and elimination, rearrangement reactions of dihalogenated amides can occur under specific conditions. For instance, amide rearrangements like the Hofmann, Curtius, or Lossen rearrangements typically involve the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom. youtube.com However, these specific rearrangements require different starting materials or reagents than simple this compound.

A more plausible rearrangement for this substrate could be a Favorskii-type rearrangement if a base abstracts a proton alpha to the carbonyl group, followed by intramolecular nucleophilic attack and subsequent ring opening. This would lead to a rearranged carboxylic acid derivative.

Pericyclic reactions are generally not expected for this compound under typical laboratory conditions.

Aza-Claisen Rearrangement of Propanamide Enolates

The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, categorized as a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org For a substrate like this compound to undergo this rearrangement, it would first need to be converted into an appropriate unsaturated precursor, such as an N-allyl-N-tert-butyl-2,3-dibromopropanamide. The rearrangement would then typically proceed via the formation of an amide enolate.

The generation of the key amide enolate intermediate is generally achieved by treating the N-allyl amide with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures. tcichemicals.com The base abstracts a proton from the α-carbon to the carbonyl group, forming the corresponding lithium enolate. The subsequent acs.orgacs.org-sigmatropic rearrangement occurs upon warming, proceeding through a cyclic, six-membered transition state. wikipedia.org This concerted process involves the breaking of a carbon-nitrogen bond and a carbon-carbon double bond, and the simultaneous formation of a new carbon-carbon single bond and a carbon-carbon double bond. The product of this rearrangement would be a γ,δ-unsaturated amide. While this reaction generally requires elevated temperatures, the use of a Lewis acid or the conversion to an amide enolate can allow the reaction to proceed at lower temperatures. tcichemicals.com

Illustrative Reaction Scheme for a Hypothetical Aza-Claisen Rearrangement:

StepDescriptionReactantsConditionsIntermediate/Product
1Enolate FormationN-allyl-N-tert-butyl-2,3-dibromopropanamideStrong base (e.g., LDA), THF, -78 °CLithium enolate
2 acs.orgacs.org-Sigmatropic RearrangementLithium enolateWarming to room temperatureγ,δ-Unsaturated amide

Stereochemical Control and Diastereoselectivity in Rearrangement Processes

The stereochemical outcome of the aza-Claisen rearrangement is highly dependent on the geometry of the intermediate enolate and the conformation of the six-membered, chair-like or boat-like transition state. tcichemicals.comorganic-chemistry.org The geometry of the enolate (E or Z) is influenced by factors such as the nature of the base, the solvent, and the steric bulk of the substituents on the amide.

In the context of a hypothetical N-allyl-N-tert-butyl-2,3-dibromopropanamide, the bulky tert-butyl group on the nitrogen atom would likely exert significant steric influence on the enolization process and the subsequent rearrangement. This steric hindrance would favor the formation of one enolate isomer over the other.

During the rearrangement, the substituents on the allyl group and the enolate will preferentially occupy equatorial positions in the chair-like transition state to minimize steric interactions. This preference dictates the stereochemistry of the newly formed stereocenters in the product. For instance, a kinetically controlled process proceeding through a six-membered boat-like transition state has been invoked to explain the stereochemical outcome in the rearrangement of some vinylaziridines. tcichemicals.com The chirality of the starting material, if present, can also be transferred to the product with a high degree of fidelity. organic-chemistry.org

Factors Influencing Stereoselectivity in Aza-Claisen Rearrangements:

FactorInfluence on Stereochemistry
Enolate Geometry (E/Z) Determines the relative orientation of substituents in the transition state.
Transition State Conformation (Chair/Boat) The lower energy chair conformation is generally favored, leading to predictable stereochemical outcomes. organic-chemistry.org
Steric Hindrance Bulky groups, like the tert-butyl group, will favor conformations that minimize steric strain.
Chirality of Substrate Can be transferred to the product, leading to high enantiomeric excess.

Amide Hydrolysis and Nitrogen-Center Reactivity

Amides are generally stable functional groups, and their hydrolysis to a carboxylic acid and an amine requires forcing conditions, such as heating in strong aqueous acid or base. libretexts.orgmasterorganicchemistry.comlibretexts.org The stability of the amide bond is attributed to resonance stabilization.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as its ammonium (B1175870) salt) yields the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The expulsion of the amide anion (a poor leaving group) is typically facilitated by protonation from the solvent, leading to the formation of the carboxylic acid (as its carboxylate salt) and the amine. libretexts.org Tertiary amides are often more resistant to hydrolysis than primary or secondary amides due to increased steric hindrance around the carbonyl group. arkat-usa.org

For this compound, the bulky tert-butyl group would likely hinder the approach of the nucleophile, potentially slowing down the rate of hydrolysis compared to less substituted amides.

Radical-Mediated Transformations and Electron Transfer Pathways

The presence of two bromine atoms in this compound suggests that it could participate in radical-mediated transformations. Carbon-bromine bonds are relatively weak and can be cleaved homolytically upon exposure to radical initiators (like AIBN), light, or heat to generate bromine radicals and carbon-centered radicals.

One plausible pathway would involve the radical-initiated debromination of the molecule. For instance, in the presence of a radical initiator and a hydrogen atom donor (like tributyltin hydride), a bromine atom could be abstracted to form a carbon-centered radical at either the 2- or 3-position. This radical intermediate could then abstract a hydrogen atom from the donor to yield a monobrominated or fully debrominated product.

Electron transfer processes could also initiate transformations. Reduction of the compound, either electrochemically or with a chemical reductant, could lead to the formation of a radical anion. This intermediate could then lose a bromide ion to generate a carbon-centered radical, which could then undergo further reactions. The specific reaction pathways would be highly dependent on the reaction conditions and the presence of other reagents. For example, radical trapping experiments using TEMPO can confirm the presence of free-radical species.

Stereochemical Principles and Asymmetric Transformations of Propanamide Frameworks

Methodologies for Chiral Induction and Asymmetric Synthesis of Analogous Propanamide Derivatives

The creation of specific stereoisomers of propanamide derivatives, such as the hypothetical enantiomers and diastereomers of 2,3-Dibromo-N-tert-butylpropanamide, relies on a variety of chiral induction strategies. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled synthesis.

Substrate-Controlled Synthesis: This approach utilizes a starting material that is already chiral. For instance, a synthesis could begin with a chiral α,β-unsaturated amide derived from a natural product. Subsequent reactions, such as a diastereoselective dihalogenation across the double bond, would be influenced by the existing stereocenter, favoring the formation of one diastereomer over the others. While effective, this strategy is limited by the availability of suitable chiral starting materials. nih.gov

Auxiliary-Controlled Synthesis: A widely employed and highly reliable strategy involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction and is later removed to yield the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries used extensively in asymmetric synthesis. wikipedia.orgcolab.ws An achiral propanoyl group can be attached to an Evans auxiliary to form a chiral N-acyl oxazolidinone. The resulting enolate, upon reaction with an electrophile (e.g., an alkyl halide), adds diastereoselectively due to the steric hindrance imposed by the substituent on the auxiliary, which blocks one face of the enolate. youtube.comsantiago-lab.com Similarly, pseudoephedrine can serve as a chiral auxiliary for amides, directing α-alkylation reactions with high diastereoselectivity. nih.govwikipedia.org

For a target like this compound, one could envision a strategy starting from an α,β-unsaturated N-acyl oxazolidinone. A conjugate addition followed by a diastereoselective α-bromination could potentially establish the two adjacent stereocenters.

Catalyst-Controlled Synthesis: Asymmetric catalysis is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Organocatalysis and transition-metal catalysis are the two main pillars of this field. For instance, the enantioselective α-bromination of aldehydes can be achieved using chiral secondary amine catalysts, yielding versatile synthons with high enantiomeric excess (e.e.). nih.gov These chiral α-bromo aldehydes could then be converted to the corresponding amides. Furthermore, peptide-based catalysts have been shown to be effective for the atropisomer-selective bromination of certain aromatic amides. nih.gov Transition-metal catalysts, particularly those based on cobalt, have been developed for the enantioselective synthesis of chiral amides through reductive coupling or aminocyclization reactions. researchgate.netnih.govacs.orgrsc.org

A potential catalytic route to a 2,3-dibromo-propanamide framework could involve the enantioselective bromination of an allylic amide, followed by further functionalization.

Development of Diastereoselective and Enantioselective Synthetic Strategies

The synthesis of a molecule with two adjacent stereocenters like this compound requires precise control over both diastereoselectivity (controlling the relative configuration between the C2 and C3 centers) and enantioselectivity (selecting one of the two enantiomers of a specific diastereomer).

Diastereoselective Strategies: Diastereoselective conjugate addition reactions to α,β-unsaturated amides equipped with chiral auxiliaries are well-established. nih.gov For example, the addition of Grignard reagents to α,β-unsaturated N-alkenoyl-2-oxazolidinones in the presence of a copper catalyst proceeds with high diastereoselectivity. nih.gov This establishes a stereocenter at the β-position, which can then direct the stereochemistry of a subsequent reaction at the α-position. Tandem conjugate addition-alkylation reactions using pseudoephedrine as a chiral auxiliary have also been reported to proceed with high diastereoselectivity. nih.gov

Enantioselective Strategies: Enantioselective methods often rely on chiral catalysts to differentiate between the two prochiral faces of a substrate. An organocatalytic approach for the synthesis of β-bromoketones, which are structurally related to the target, involves an enantioselective bromination/semipinacol rearrangement catalyzed by cinchona alkaloid derivatives, achieving up to 93% e.e. rsc.org For the direct installation of a bromine atom, organocatalytic methods using N-bromosuccinimide (NBS) have been developed for the α-bromination of aldehydes with excellent enantioselectivities. nih.gov

The following table summarizes selected catalytic systems and their effectiveness in synthesizing chiral amide precursors.

Reaction TypeCatalyst/AuxiliarySubstrate TypeDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Conjugate AdditionEvans Auxiliary (Oxazolidinone)α,β-Unsaturated AmideHigh d.r. nih.gov
Tandem Conjugate Addition-Alkylation(S,S)-(+)-Pseudoephedrineα,β-Unsaturated AmideHigh d.r. nih.gov
Bromination/Semipinacol Rearrangement(DHQD)₂PYDZ (Cinchona Alkaloid Deriv.)Allylic Alcoholsup to 93% e.e. rsc.org
α-BrominationChiral Secondary AmineAldehydesup to 99% e.e. nih.gov
Michael-AlkylationCo(acac)₂-Chiral Ligand3-Chloro-oxindolesup to -98% e.e. rsc.org
AminocyclizationChiral Cobalt ComplexUnsaturated Amideup to 90:10 e.r. nih.govacs.org

Spectroscopic and Advanced Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural assignment of 2,3-Dibromo-N-tert-butylpropanamide in solution. Both ¹H and ¹³C NMR spectra would provide critical information regarding the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the tert-butyl group, the amide proton (N-H), and the protons on the propanamide backbone. The tert-butyl group would typically exhibit a sharp singlet, integrating to nine protons, due to the magnetic equivalence of the methyl groups. The amide proton would appear as a singlet or a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the C2 and C3 carbons of the propanamide chain would present as a more complex splitting pattern, likely an AMX or ABX spin system, due to diastereotopicity. The chemical shifts and coupling constants (J-values) of these methine and methylene protons would be invaluable in confirming the connectivity and relative stereochemistry of the two bromine atoms.

The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom. This would include signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the amide, and the two bromine-bearing carbons of the propanamide backbone. The chemical shifts of the latter two would be significantly influenced by the electronegativity of the attached bromine atoms.

A complete assignment would be facilitated by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
C(CH₃)₃ 1.3 - 1.5 s 9H
NH 5.5 - 7.0 br s 1H
CHBr 4.5 - 5.0 m 1H
CH₂Br 3.8 - 4.2 m 2H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C(CH₃)₃ ~28
C(CH₃)₃ ~52
C=O 165 - 170
CHBr 50 - 60
CH₂Br 35 - 45

Note: These are predicted values and may vary based on solvent and experimental conditions.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million), HRMS can confirm the molecular formula, C₇H₁₃Br₂NO. The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with contributions from the major isotopes ⁷⁹Br and ⁸¹Br.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to generate the molecular ions. Subsequent fragmentation of these ions within the mass spectrometer provides valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of bromine atoms, as well as cleavage of the amide bond and fragmentation of the tert-butyl group. For instance, the loss of a tert-butyl radical is a common fragmentation pathway for N-tert-butyl amides. Analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule, further corroborating the structure determined by NMR.

A GC-MS analysis of this compound has been referenced, indicating that this technique is suitable for its characterization nih.gov.

Table 3: Predicted HRMS Data for this compound

Molecular Formula Isotope Combination Calculated m/z
C₇H₁₃⁷⁹Br₂NO [M]⁺ 284.9364
C₇H₁₃⁷⁹Br⁸¹BrNO [M+2]⁺ 286.9343
C₇H₁₃⁸¹Br₂NO [M+4]⁺ 288.9323

Note: Values are for the molecular ion [M]⁺.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, which is expected to be observed as a sharp band around 3300-3500 cm⁻¹. The bending vibration of the N-H group (amide II band) would likely be found near 1550 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would appear just below 3000 cm⁻¹. The C-Br stretching vibrations would be expected at lower frequencies, typically in the range of 500-700 cm⁻¹, which is often referred to as the fingerprint region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C and C-Br bonds would be expected to show distinct Raman signals. The symmetric vibrations of the tert-butyl group would also be expected to be strong in the Raman spectrum. By analyzing both IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, confirming the presence of all key functional groups.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (aliphatic) Stretch 2850 - 3000
C=O (amide I) Stretch 1630 - 1680
N-H (amide II) Bend 1510 - 1570

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

While NMR and mass spectrometry provide detailed information about the connectivity and formula of a molecule, X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

To perform X-ray crystallography, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The electron density map generated from the diffraction data allows for the precise location of each atom in the crystal lattice.

The crystal structure would reveal the conformation of the propanamide backbone, the relative stereochemistry of the two bromine atoms (if the compound is chiral and resolved), and the orientation of the tert-butyl group. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the packing of the molecules in the crystal, would be elucidated. This detailed solid-state structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Table 5: List of Compounds Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2,3-Dibromo-N-tert-butylpropanamide. nih.gov These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key to understanding its stability and chemical reactivity.

Reactivity Descriptors: From the calculated electronic structure, several reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized around the bromine and nitrogen atoms due to their lone pairs of electrons, while the LUMO is likely distributed along the carbon-bromine bonds.

Other calculated descriptors include the electrostatic potential (ESP) map, which visualizes the charge distribution and identifies electron-rich and electron-poor regions of the molecule. This is vital for predicting non-covalent interactions.

Illustrative Data from Quantum Chemical Calculations: The following table presents hypothetical, yet representative, data obtained from a DFT calculation (e.g., at the B3LYP/6-311+G(2d,p) level of theory) for this compound. nih.gov

Calculated PropertyValueUnitSignificance
Total Energy-5320.1234HartreesOverall thermodynamic stability
HOMO Energy-7.12eVSite of electron donation (nucleophilicity)
LUMO Energy-0.89eVSite of electron acceptance (electrophilicity)
HOMO-LUMO Gap6.23eVKinetic stability and chemical reactivity
Dipole Moment3.45DebyeMolecular polarity and intermolecular forces

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanamide backbone and the rotation around the C-N amide bond and various C-C single bonds mean that this compound can exist in multiple conformations. The bulky tert-butyl group significantly influences the accessible conformations due to steric hindrance. acs.orgacs.org

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy structures (conformers). This involves rotating the molecule around its single bonds and calculating the energy of each resulting geometry. The results of such a search reveal the most stable conformers and their relative populations at a given temperature, according to the Boltzmann distribution.

Potential Energy Surface (PES): Mapping the potential energy surface provides a more comprehensive view of the conformational landscape. acs.org By systematically varying key dihedral angles (e.g., the Br-C-C-Br and C-C-N-C angles) and calculating the energy at each point, a multidimensional map is created. This map highlights the energy minima corresponding to stable conformers and the energy barriers (saddle points) that separate them. This analysis is crucial for understanding the molecule's dynamic behavior and the rates of interconversion between different conformers. The steric clash between the tert-butyl group and the bromine atoms is a dominant factor in shaping the PES. acs.org

Hypothetical Low-Energy Conformers: The table below lists hypothetical data for the most stable conformers identified through a conformational analysis.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Population (%) at 298 K
Conf-10.00C1-C2-C3-N: 178.565.2
Conf-21.25C1-C2-C3-N: 65.320.1
Conf-32.50C1-C2-C3-N: -70.114.7

Reaction Pathway Modeling, Transition State Localization, and Energy Barrier Calculation

Computational modeling can be used to investigate potential chemical reactions involving this compound, such as dehalogenation or substitution reactions. wikipedia.org This involves mapping the entire reaction pathway from reactants to products.

Transition State Theory: According to transition state theory, a reaction proceeds through a high-energy transition state (TS) structure. Locating this TS on the potential energy surface is a key goal of reaction modeling. Algorithms are used to find the saddle point connecting reactants and products. rsc.org Once the TS is located, its structure provides insight into the geometry of the bond-breaking and bond-forming processes.

Energy Barrier Calculation: The activation energy, or energy barrier, is the energy difference between the reactants and the transition state. u-tokyo.ac.jp This value is critical for predicting the rate of a reaction; a higher barrier corresponds to a slower reaction. For instance, modeling the debromination of this compound would involve calculating the energy barrier for the cleavage of the C-Br bonds. wikipedia.orgnih.gov The relative bond dissociation energies (C-Br vs. C-Cl vs. C-F) indicate that debromination is generally more facile than dechlorination or defluorination. wikipedia.org

Example: Modeling a Debromination Step: The following table provides hypothetical calculated energies for a proposed single-step debromination reaction pathway.

SpeciesRelative Energy (kcal/mol)Description
Reactant0.0This compound
Transition State+25.8Elongated C-Br bond
Product-10.5Monobrominated product + Br⁻

Molecular Dynamics Simulations for Investigating Solvent Effects and Intermolecular Interactions

While quantum mechanics provides a detailed view of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of the molecule over time, especially in a condensed phase like a solution. youtube.com MD simulations model the molecule and its surrounding solvent molecules as a classical system of interacting particles. acs.orgacs.org

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the conformational preferences and reactivity of this compound. MD simulations can model these effects explicitly by surrounding the solute with a box of solvent molecules (e.g., water or a nonpolar solvent). acs.orgnih.gov By simulating the system's evolution over nanoseconds, one can observe how solvent molecules arrange around the solute and how this solvation shell affects the solute's structure and dynamics.

Intermolecular Interactions: MD simulations are ideal for studying how molecules of this compound interact with each other. This is crucial for understanding properties like solubility, aggregation, and crystal packing. The simulations can quantify the different types of non-covalent interactions, such as hydrogen bonds (involving the amide N-H and C=O groups) and halogen bonds (involving the bromine atoms). The balance of these interactions dictates the macroscopic properties of the substance. acs.org

Illustrative MD Simulation Output: Data from an MD simulation can be analyzed to provide average properties, such as interaction energies.

Interaction TypeAverage Interaction Energy (kcal/mol)Description
Solute-Water-15.2Overall solvation energy in aqueous solution
Solute-Solute (Dimer)-5.8Energy of dimerization in a nonpolar solvent
Amide-Amide H-Bond-4.5Strength of a typical intermolecular hydrogen bond
C-Br···O Halogen Bond-1.8Strength of a typical intermolecular halogen bond

Strategic Applications of 2,3 Dibromo N Tert Butylpropanamide As a Synthetic Building Block

Utility as a Precursor in the Synthesis of Diverse Heterocyclic Compounds

The presence of two bromine atoms on adjacent carbons, coupled with the nitrogen atom of the amide, renders 2,3-Dibromo-N-tert-butylpropanamide a promising precursor for a variety of nitrogen-containing heterocyclic compounds. The reactivity of analogous 2,3-dihalogenated amides suggests several potential pathways to valuable heterocyclic cores.

One of the most logical applications is in the synthesis of azetidin-2-ones , more commonly known as β-lactams. The β-lactam ring is a critical pharmacophore found in a wide array of antibiotics, including penicillins and cephalosporins. The synthesis of β-lactams can often be achieved through intramolecular cyclization of 3-halopropanamides. In the case of this compound, treatment with a suitable base could induce an intramolecular nucleophilic substitution, where the amide nitrogen displaces one of the bromine atoms to form the four-membered ring. The steric bulk of the tert-butyl group can influence the stereochemical outcome of such cyclizations.

Furthermore, the vicinal dibromide functionality can be exploited for the synthesis of other heterocycles. Dehydrobromination with a strong base can lead to the formation of an α,β-unsaturated amide intermediate. This reactive intermediate can then undergo various cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of six-membered nitrogen-containing rings.

The following table summarizes potential heterocyclic systems accessible from this compound:

Starting MaterialReagents and ConditionsPotential Heterocyclic ProductReaction Type
This compoundBase (e.g., NaH, K2CO3)N-tert-butyl-β-bromo-azetidin-2-oneIntramolecular Nucleophilic Substitution
This compoundStrong Base (e.g., t-BuOK), then DieneSubstituted TetrahydropyridinoneDehydrobromination followed by [4+2] Cycloaddition
This compoundNucleophilic DiamineSubstituted PiperazinoneDouble Nucleophilic Substitution

Employment as a Scaffold for the Construction of Complex Organic Molecules

Beyond the synthesis of simple heterocycles, this compound can serve as a versatile scaffold for the assembly of more complex organic molecules. The differential reactivity of the two bromine atoms and the amide functionality allows for sequential and site-selective modifications, enabling the introduction of various functional groups and the construction of intricate carbon skeletons.

The less sterically hindered bromine atom can be selectively displaced by a nucleophile, leaving the second bromine atom available for subsequent transformations. This stepwise functionalization is a powerful strategy for building molecular complexity. For example, a nucleophilic substitution with a thiol could be followed by an oxidation to a sulfone, which can then participate in a variety of carbon-carbon bond-forming reactions.

Moreover, the amide group itself can be a handle for further derivatization. Reduction of the amide to an amine would unmask a primary amine, which can be engaged in a wide range of reactions, including reductive amination, acylation, and sulfonylation. This versatility allows for the incorporation of the 2,3-dibromopropylamine core into larger molecular frameworks.

Participation in Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to organic synthesis by combining multiple bond-forming events in a single operation without the isolation of intermediates. wikipedia.org Similarly, multicomponent reactions (MCRs) involve the reaction of three or more starting materials in a one-pot process to form a product that incorporates all or most of the atoms of the reactants. numberanalytics.comtcichemicals.com The structure of this compound is well-suited for its participation in such efficient synthetic strategies.

A plausible cascade reaction could be initiated by the reaction of the dibromoamide with a binucleophile, such as a 1,2-diamine or a 1,2-diol. The initial nucleophilic attack would displace one bromine atom, and the resulting intermediate could then undergo an intramolecular cyclization to form a heterocyclic ring. Subsequent elimination of the second bromine atom could lead to the formation of an unsaturated heterocycle.

In the context of MCRs, this compound could potentially act as a bifunctional component. For example, in a Passerini or Ugi-type reaction, the amide functionality could be modified, while the bromo-substituents remain available for post-MCR transformations, leading to highly complex and diverse molecular scaffolds in a single synthetic sequence.

Exploration in the Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts is crucial for advancing the frontiers of chemical synthesis. The unique combination of functional groups in this compound suggests its potential as a precursor to new synthetic tools.

For instance, conversion of the dibromoamide into an organometallic species, such as an organozinc or organocuprate reagent, could lead to a novel nucleophilic building block for carbon-carbon bond formation. The presence of the amide functionality within the reagent could offer unique reactivity and selectivity profiles.

Furthermore, the amide nitrogen and the potential for creating a chiral center during synthesis could be exploited in the design of new chiral ligands for asymmetric catalysis. By attaching a suitable coordinating group to the nitrogen or the carbon backbone, it may be possible to generate a ligand that can effectively control the stereochemical outcome of a metal-catalyzed reaction. While speculative, the exploration of this compound and its derivatives in this area holds promise for the discovery of new and efficient catalytic systems.

Emerging Research Directions and Innovative Synthetic Strategies

Integration of Green Chemistry Principles in Synthesis Design

The traditional synthesis of 2,3-Dibromo-N-tert-butylpropanamide involves the bromination of N-tert-butylacrylamide. The precursor, N-tert-butylacrylamide, is typically synthesized via the Ritter reaction, which traditionally uses strong acids like sulfuric acid with substrates such as acrylonitrile (B1666552) and tert-butyl alcohol or isobutylene. vinatiorganics.comvinatiorganics.comgoogle.compsu.edu Research efforts are now geared towards making both the precursor synthesis and the subsequent bromination more environmentally benign.

Greener Synthesis of N-tert-butylacrylamide: The classic Ritter reaction often involves harsh acidic conditions. Modern approaches focus on using more sustainable catalysts. For instance, an efficient and scalable Ritter reaction for producing N-tert-butyl amides has been developed using tert-butyl acetate (B1210297) and a catalytic amount of sulfuric acid, which offers high yields. nih.govorganic-chemistry.org Other research has explored solid acid catalysts like silica (B1680970) sulfuric acid (SSA) or p-toluenesulfonic acid (p-TSA) for non-classical Ritter reactions, aiming to reduce corrosive waste. researchgate.net

Sustainable Bromination: The direct use of elemental bromine (Br₂) poses significant handling risks and environmental concerns. Green chemistry seeks to replace such hazardous reagents with safer alternatives. The table below compares conventional and greener brominating agents that could be applied to the synthesis of this compound.

Table 1: Comparison of Brominating Agents for Alkenes

Brominating Agent Advantages Disadvantages Green Chemistry Aspect
**Elemental Bromine (Br₂) ** High atom economy, readily available. Highly toxic, corrosive, requires special handling. Poor safety profile.
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂. Lower atom economy, produces succinimide (B58015) byproduct. Reduced hazard potential.

| Quaternary Ammonium (B1175870) Tribromides (e.g., TBATB) | Solid, stable, allow for solvent-free reactions. | Higher molecular weight, generates bromide salt waste. | Enables solvent-free conditions, improving process safety and reducing solvent waste. |

Furthermore, the choice of solvent is critical. Shifting from traditional chlorinated solvents to greener alternatives like water, or eliminating solvents altogether, is a key objective. Research has demonstrated successful brominations of various organic substrates under solvent-free conditions using solid tribromide reagents, often accelerated by microwave irradiation.

Implementation of Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, is emerging as a superior alternative to traditional batch processing for many chemical transformations, particularly those involving hazardous reagents or unstable intermediates. nih.govrsc.org The synthesis of this compound via bromination is an ideal candidate for this technology.

Key advantages of implementing flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors significantly reduces the amount of hazardous material, like bromine, present at any given time, minimizing the risks associated with exothermic reactions or accidental release. nih.gov

Precise Process Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher selectivity and yield. amidetech.com

Improved Efficiency: The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, enabling reactions to be run at higher temperatures and concentrations, thus accelerating reaction rates. amidetech.com

Scalability: Scaling up a continuous process is often more straightforward than a batch process, involving longer run times rather than larger, more complex reactors. nih.gov

A hypothetical continuous process for this compound would involve pumping a solution of N-tert-butylacrylamide and a brominating agent through a temperature-controlled reactor coil. The product stream would then move directly into subsequent purification steps, such as continuous extraction or crystallization. This integrated approach can reduce waste, lower operational costs, and improve product consistency. The pharmaceutical industry has already demonstrated the successful implementation of multi-step continuous synthesis for active pharmaceutical ingredients (APIs), providing a model for fine chemical production. nih.govrsc.org

Table 2: Batch vs. Continuous Flow Synthesis of this compound

Parameter Batch Processing Continuous Flow Processing
Safety Higher risk due to large volumes of hazardous reagents. Inherently safer with small reactor volumes.
Heat Transfer Often inefficient, leading to potential thermal runaways. Excellent heat transfer, allowing precise temperature control.
Reaction Time Typically longer, includes heating and cooling cycles. Significantly shorter residence times.
Scalability Complex, requires larger vessels and process redesign. Simpler, achieved by extending run time or parallelization.

| Product Consistency | Potential for batch-to-batch variability. | High consistency once steady state is achieved. |

Design and Discovery of Tailored Catalytic Systems for Specific Transformations

Catalysis plays a crucial role not only in the synthesis of the precursor but also in the subsequent transformations of this compound. As a vicinal dibromide, this compound is a versatile intermediate for various elimination reactions.

Dehydrobromination to form Alkenes and Alkynes: The elimination of one equivalent of HBr would yield a bromoalkene, while a double dehydrohalogenation can produce N-tert-butylpropiolamide, an alkyne. This transformation is typically achieved using strong bases like sodium amide (NaNH₂). masterorganicchemistry.comyoutube.com Research in this area focuses on developing catalytic systems that can control the regioselectivity of the elimination and operate under milder conditions.

Debromination to form Alkenes: The compound can be converted back to its precursor, N-tert-butylacrylamide, through debromination. This reaction is often performed with reagents like iodide salts or zinc dust. youtube.com The mechanism of iodide-promoted debromination proceeds via an E2-like pathway. youtube.com

Intramolecular Cyclization to form β-Lactams: α-Haloamides are known precursors for the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many important antibiotics. nih.gov Under basic conditions, intramolecular nucleophilic substitution can occur where the amide nitrogen displaces a bromide, forming the four-membered ring. The design of stereoselective catalysts for this cyclization is a significant area of research, as controlling the stereochemistry of the resulting β-lactam is critical for its biological activity.

Exploration of Interdisciplinary Applications Beyond Traditional Organic Synthesis

While this compound is primarily a synthetic intermediate, its precursor and potential derivatives have applications that cross disciplinary boundaries.

Polymer Science: The precursor, N-tert-butylacrylamide (NTBA), is a valuable monomer used in the synthesis of various functional polymers. vinatiorganics.comjinsyet.cn These polymers exhibit properties such as temperature sensitivity and are used as thickeners, retention aids in the paper industry, and in personal care products. vinatiorganics.comjinsyet.cn Copolymers of NTBA with other monomers, like N-isopropylacrylamide, are being explored for creating thermoresponsive surfaces for applications such as microalgal biofilm cultivation and harvesting, which has implications for renewable energy and carbon capture. acs.org Radical copolymerization of NTBA with methyl acrylate (B77674) has also been studied for creating commercially interesting copolymers. mdpi.com

Medicinal Chemistry and Drug Delivery: The N-tert-butyl amide group is a structural feature in some pharmaceutical compounds. The temperature-sensitive nature of NTBA-based polymers makes them candidates for smart drug delivery systems, where a change in temperature could trigger the release of an encapsulated drug. vinatiorganics.comvinatiorganics.com Furthermore, as a precursor to chiral β-lactams, this compound is a gateway to compounds of significant medicinal interest. nih.gov

Materials Science: The ability to form polymers with tunable properties makes NTBA a person of interest in materials science. jinsyet.cn The introduction of bromine atoms in this compound could also be leveraged in the design of functional materials, for instance, by serving as a reactive handle for grafting other molecules onto a surface or into a polymer matrix.

Q & A

Basic: What synthetic methodologies are effective for preparing 2,3-Dibromo-N-tert-butylpropanamide, and how can side reactions be minimized?

To synthesize this compound, a two-step approach is typically employed: (1) bromination of N-tert-butylpropanamide using reagents like PBr₃ or Br₂ in a controlled environment (e.g., 0–5°C to prevent over-bromination) and (2) purification via column chromatography with silica gel and a hexane/ethyl acetate gradient. Key considerations include:

  • Steric hindrance : The tert-butyl group may slow bromination kinetics; using excess Br₂ (1.5–2 equiv.) under anhydrous conditions improves yield .
  • Side reactions : Competing dibromination at alternative positions can occur. Monitoring via TLC and quenching the reaction at partial conversion (60–70%) minimizes byproducts .

Basic: How should researchers characterize this compound to confirm its structural identity?

A multi-spectroscopic approach is critical:

  • ¹H/¹³C NMR : Confirm regioselectivity of bromination (e.g., δ ~4.2 ppm for CH₂Br protons) and tert-butyl group integrity (δ ~1.4 ppm for C(CH₃)₃) .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 312–314 (M⁺, isotopic pattern for Br₂) .
  • Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of bromine atoms in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical uncertainties. For example:

  • Torsion angles : SCXRD can confirm whether bromine atoms adopt a gauche or anti conformation relative to the amide group.
  • Packing interactions : Hydrogen bonding between the amide NH and Br atoms may stabilize specific conformations, as observed in structurally related brominated propanamides .
  • Validation : Compare experimental unit cell parameters (e.g., a = 8.23 Å, b = 10.45 Å) with density functional theory (DFT)-optimized models to assess accuracy .

Advanced: How should researchers address contradictory spectroscopic data when analyzing reaction intermediates of this compound?

Contradictions often arise from impurities or dynamic equilibria. Mitigation strategies include:

  • Cross-validation : Use complementary techniques (e.g., IR for carbonyl stretches vs. NMR for proton environments).
  • Variable-temperature NMR : Detect rotational barriers or conformational exchange (e.g., broadening of tert-butyl signals above 25°C) .
  • Computational modeling : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to identify plausible intermediates .
  • Reproducibility : Repeat reactions under inert atmospheres to rule out oxidation or hydrolysis artifacts .

Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Liquid-liquid extraction : Use dichloromethane/water partitions to remove polar byproducts (e.g., unreacted Br₂ or HBr).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences between product and dibromo isomers.
  • HPLC : For trace impurities, reverse-phase C18 columns with acetonitrile/water gradients (80:20 to 95:5) achieve >98% purity .

Advanced: What mechanistic insights explain the regioselectivity of bromination in N-tert-butylpropanamide derivatives?

Regioselectivity is influenced by:

  • Electronic effects : The amide group directs electrophilic bromination to the α-positions via resonance stabilization of the intermediate carbocation.
  • Steric effects : The tert-butyl group hinders bromination at the proximal carbon, favoring distal sites. Computational studies (e.g., NBO analysis) can quantify charge distribution and steric maps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromine activation, improving selectivity .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for similar bromoamides).
  • Light sensitivity : Store in amber vials at –20°C; monitor via UV-Vis for absorbance shifts (>240 nm) indicating degradation .
  • Hydrolytic stability : Conduct accelerated aging in buffered solutions (pH 4–9) and analyze by HPLC for debrominated products .

Advanced: What strategies are effective for modifying this compound into bioactive analogs?

  • Nucleophilic substitution : Replace bromine with azide or thiol groups under SN₂ conditions (e.g., NaN₃ in DMSO at 60°C).
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives .
  • Reductive dehalogenation : Use Zn/HOAc to generate mono-bromo intermediates for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.